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Compound of Interest

Compound Name: 1-Dibenzofuranamine

Cat. No.: B1581269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for

1-Dibenzofuranamine (CAS No: 50548-40-8), a heterocyclic aromatic amine with potential

applications in medicinal chemistry and materials science. This document outlines the key

spectroscopic characteristics of the molecule, detailed experimental protocols for data

acquisition, and a visual representation of its synthetic pathway.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from various spectroscopic analyses

of 1-Dibenzofuranamine.

Table 1: ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆, Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.27 Triplet (t) 8.4 Aromatic CH

7.61 Doublet (d) 8.0 Aromatic CH

7.43-7.39 Multiplet (m) - 2 x Aromatic CH

7.22 Triplet (t) 8.0 Aromatic CH

6.85 Doublet (d) 7.6 Aromatic CH

6.64 Doublet (d) 8.0 Aromatic CH

5.87 Singlet (s) - -NH₂ (2H)

Data sourced from JETIR, June 2020, Volume 7, Issue 6.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Note: Experimental ¹³C NMR data for 1-Dibenzofuranamine was not available in the cited

literature. The following are predicted chemical shifts based on the analysis of dibenzofuran

and 3-dibenzofuranamine.

Chemical Shift (δ) ppm Assignment

~150-160 C-O

~140-150 C-N

~110-130 Aromatic CH & Quaternary C

Table 3: IR Spectroscopic Data
Sample Preparation: KBr Pellet
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Wavenumber (cm⁻¹) Functional Group Assignment

3368 N-H stretch (asymmetric and symmetric) of -NH₂

1430-1577 C=C aromatic ring stretching

1352-1197 C-O and C-N stretching

Data sourced from JETIR, June 2020, Volume 7, Issue 6.[1]

Table 4: Mass Spectrometry Data (GC-MS)
m/z Relative Intensity Assignment

183 High [M]⁺ (Molecular Ion)

184 Moderate [M+1]⁺

154 Moderate [M-HCN-H]⁺ or [M-CO-H]⁺

Data sourced from PubChem CID 603099.[2]

Table 5: UV-Vis Spectroscopic Data (Comparative)
Note: Experimental UV-Vis data for 1-Dibenzofuranamine was not available. The following

data is for the parent compound, dibenzofuran, in ethanol.

λmax (nm) Molar Absorptivity (ε) Solvent

280 - Ethanol

314 (Emission) - Ethanol

Data for dibenzofuran sourced from AAT Bioquest.[2]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 1-
Dibenzofuranamine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of 1-Dibenzofuranamine is dissolved

in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5

mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more scans.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 1-Dibenzofuranamine is

ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained. The mixture is then compressed in a

pellet die under high pressure to form a transparent or translucent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition Parameters:
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Mass Spectrometry (MS)
Sample Preparation: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC) for separation and purification before ionization.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.

GC Parameters:

Column: A suitable capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Temperature Program: An appropriate temperature gradient to ensure separation of the

analyte.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 50-500.

Scan Speed: 1 scan/second.

UV-Vis Spectroscopy
Sample Preparation: A dilute solution of 1-Dibenzofuranamine is prepared in a UV-transparent

solvent, such as ethanol or methanol, to an appropriate concentration (typically in the

micromolar range) to ensure the absorbance is within the linear range of the instrument (0.1-

1.0 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer.
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Acquisition Parameters:

Wavelength Range: 200-800 nm.

Scan Speed: Medium.

Blank: The pure solvent is used as a blank for baseline correction.

Mandatory Visualizations
Synthesis Workflow of 1-Dibenzofuranamine
The following diagram illustrates the synthetic pathway for 1-Dibenzofuranamine, starting from

1,3-dinitrobenzene and 2-iodophenol.

Step 1: Synthesis of 1-Nitrodibenzofuran

Step 2: Reduction to 1-Dibenzofuranamine

1,3-Dinitrobenzene

Ullmann Condensation
(Potassium tert-butoxide, DME)

2-Iodophenol

1-Nitrodibenzofuran

1-Nitrodibenzofuran Reduction
(SnCl2, HCl, Ethanol) 1-Dibenzofuranamine

Click to download full resolution via product page

Caption: Synthetic pathway of 1-Dibenzofuranamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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